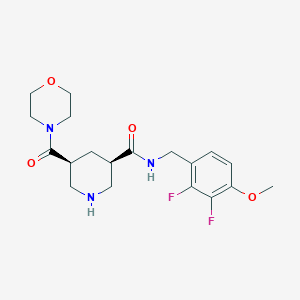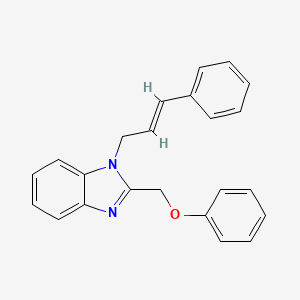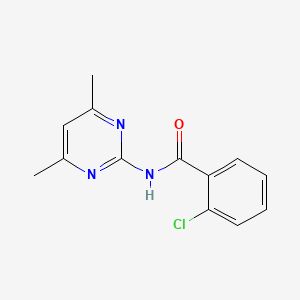![molecular formula C19H26ClNO2 B5591353 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride](/img/structure/B5591353.png)
2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis Investigations into the molecular structure of related compounds, such as in the work by Vanasundari et al. (2018), employ techniques like FT-IR, FT-Raman spectra, and DFT calculations. These methods are crucial for understanding the stability, charge delocalization, and reactivity of these molecules (Vanasundari et al., 2018).
Chemical Reactions and Properties Efe et al. (1991) discuss the synthesis and characterization of compounds using rhodium complexes and secondary amine oxime ligands, which may be relevant to understanding the reactions and properties of 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride (Efe et al., 1991).
Physical Properties Analysis Xie et al. (2003) provide an example of synthesizing and analyzing the physical properties of a compound with a complex structure, which may offer insights into similar analyses for 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride (Xie et al., 2003).
Chemical Properties Analysis Further exploration of the chemical properties can be found in the work of Efe & Schlemper (1993), where they synthesized and characterized new amine-nitrogen substituted α-amine oxime ligands, providing a framework for understanding the chemical behaviors of complex molecules (Efe & Schlemper, 1993).
Aplicaciones Científicas De Investigación
Protein Labelling for Radiotherapy
A study reported the synthesis of a bifunctional ligand, which could potentially be related to the chemical structure of interest, for labeling proteins with rhodium complexes for internal radiotherapy applications. This process showed high yields and could be utilized for preparing labeled antibodies with specific activities, indicating a potential application in targeted radiotherapy treatments (Efe et al., 1991).
Protective Groups in Organic Synthesis
The use of a 4-nitrobenzyl group as a protective group for hydroxyl functions has been described, which is relevant due to the structural similarity with the compound . This protective group can be selectively removed, showcasing its utility in complex organic syntheses where selective deprotection is required (Kukase et al., 1990).
Environmental Chemistry of Synthetic Compounds
Research on the determination of benomyl and its metabolites highlighted the importance of understanding the environmental fate and analytical detection of synthetic compounds, including those structurally related to 2-({4-[(4-methylbenzyl)oxy]benzyl}amino)-1-butanol hydrochloride. Such studies are crucial for monitoring and mitigating the environmental impact of synthetic chemicals (Spittler et al., 1984).
Antimicrobial and Antioxidant Properties
Investigations into the synthesis and antimicrobial activity of certain compounds containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties suggest potential applications in developing new antimicrobial and antioxidant agents. Such research could be relevant for exploring the biological activities of structurally similar compounds (Mickevičienė et al., 2015).
Corrosion Inhibition
A study on the anti-corrosive behavior of certain indanones derivatives on mild steel in hydrochloric acid solution provides insights into the potential application of similar compounds as corrosion inhibitors. Such compounds can significantly enhance the durability of metals in corrosive environments, indicating a practical application in materials science (Saady et al., 2018).
Propiedades
IUPAC Name |
2-[[4-[(4-methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-18(13-21)20-12-16-8-10-19(11-9-16)22-14-17-6-4-15(2)5-7-17;/h4-11,18,20-21H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSMSKXIILVWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5591275.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5591278.png)
![(3-allyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5591300.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5591311.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)


![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)